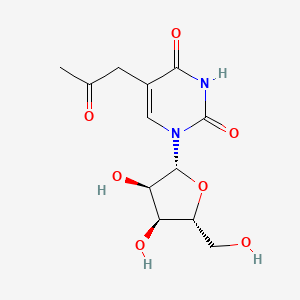
N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thioxomethyl group, and a nitrobenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloroaniline, which is then reacted with thioxomethylamine under controlled conditions to form the intermediate product. This intermediate is further reacted with cyclopentylamine and N-methyl-4-nitrobenzoyl chloride to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 2-Amino-N-(4-chlorophenyl)benzamide
Uniqueness
N-(2-((((4-Chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-4-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
77051-92-4 |
|---|---|
Molekularformel |
C20H21ClN4O3S |
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
N-[2-[(4-chlorophenyl)carbamothioylamino]cyclopentyl]-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-24(19(26)13-5-11-16(12-6-13)25(27)28)18-4-2-3-17(18)23-20(29)22-15-9-7-14(21)8-10-15/h5-12,17-18H,2-4H2,1H3,(H2,22,23,29) |
InChI-Schlüssel |
PLFRWHXFYXXILR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCC1NC(=S)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




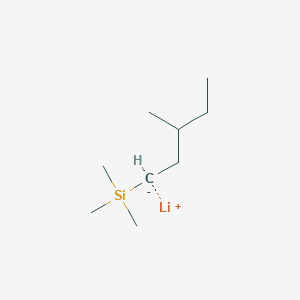
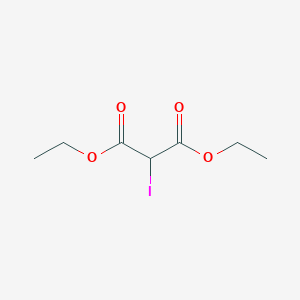

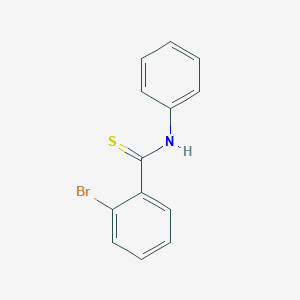
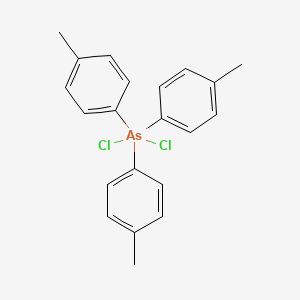
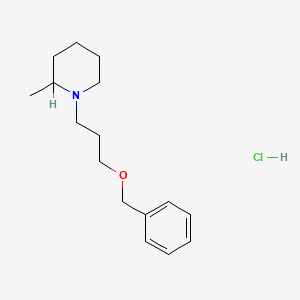
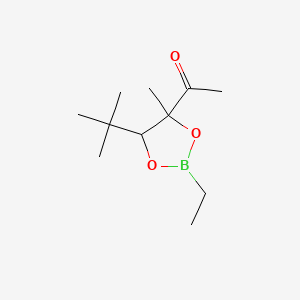
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)

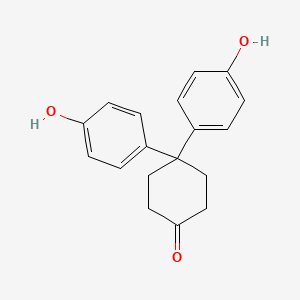
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
